molecular formula C22H22Br2O2 B12836553 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene

3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene

Cat. No.: B12836553
M. Wt: 478.2 g/mol
InChI Key: NZFSHZVGHBBQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,12-Dibromo-6,8-dimethoxypentacyclo[117001,902,7015,20]icosa-2,4,6,8,10,12-hexaene is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of bromine and methoxy groups through substitution reactions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene involves its interaction with molecular targets through its bromine and methoxy groups. These functional groups can form bonds with specific sites on target molecules, leading to changes in their chemical or biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar compounds to 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene include other brominated and methoxylated pentacyclic compounds. the unique combination of bromine and methoxy groups in this compound sets it apart, providing distinct chemical reactivity and potential applications. Some similar compounds include:

  • Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene
  • 1,3-Dibromo-2,4,6-trimethylbenzene
  • 2,8-Dibromo-dibenzothiophene

These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties.

Properties

Molecular Formula

C22H22Br2O2

Molecular Weight

478.2 g/mol

IUPAC Name

3,12-dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene

InChI

InChI=1S/C22H22Br2O2/c1-25-18-10-9-17(24)20-19(18)21(26-2)14-7-8-16(23)15-11-12-5-3-4-6-13(12)22(14,15)20/h7-10,12-13H,3-6,11H2,1-2H3

InChI Key

NZFSHZVGHBBQIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C34C5CCCCC5CC3=C(C=CC4=C2OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.